

Endocrine Disruption Potential of Bis(2-butoxyethyl) Phthalate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-butoxyethyl) phthalate*

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Abstract

Bis(2-butoxyethyl) phthalate (DBEP), also known as **bis(2-butoxyethyl) phthalate** (BBOP), is a plasticizer used in a variety of consumer and industrial products.[1] Growing evidence from toxicological studies indicates that DBEP possesses endocrine-disrupting properties, primarily targeting the male reproductive and adrenal systems. This technical guide provides an in-depth review of the existing scientific literature on the endocrine disruption potential of DBEP. It consolidates data from key in vivo and in vitro studies, details experimental methodologies, and visualizes the proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the assessment of environmental chemical safety and endocrine toxicology.

Introduction to Bis(2-butoxyethyl) Phthalate (DBEP)

Phthalates are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[2][3] DBEP (CAS No. 117-83-9) is a unique phthalate esterified with 2-butoxyethanol, a glycol ether, which imparts distinct physical properties.[1] Its presence has been detected in various environmental matrices, including water systems and soil sediments, leading to concerns about human exposure and potential health risks.[1] Like other phthalates, DBEP is considered a potential endocrine-disrupting chemical (EDC), capable of interfering with the body's hormonal systems.[1][3] This guide focuses on the scientific evidence evaluating its effects on endocrine function, with a particular emphasis on steroidogenesis and reproductive development.

In Vivo Evidence of Endocrine Disruption

In vivo studies, primarily in rodent models, have provided significant evidence for the endocrine-disrupting effects of DBEP, particularly on the male reproductive system and adrenal function.

Effects on the Male Reproductive System and Puberty

Exposure to DBEP during critical developmental windows, such as puberty and gestation, has been shown to adversely affect the male reproductive system.

A key study investigated the effects of DBEP on pubertal male Sprague-Dawley rats.^{[1][4][5]} The findings demonstrated that DBEP exposure can delay the onset of puberty by impairing the development and function of Leydig cells, the primary testosterone-producing cells in the testes.^{[1][4]}

Key Findings:

- **Hormonal Imbalance:** Significant decreases in serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels were observed at doses of 250 and 500 mg/kg/day.^{[1][4][5]}
- **Leydig Cell Effects:** At 500 mg/kg/day, DBEP reduced the number of Leydig cells.^{[4][5]}
- **Gene Expression:** DBEP downregulated the expression of genes crucial for steroidogenesis and Leydig cell function, including Cyp11a1, Insl3, and Hsd11b1 in the testes, and Lhb and Fshb in the pituitary gland.^{[4][5]}
- **Oxidative Stress:** Increased malondialdehyde (MDA), a marker of lipid peroxidation, and decreased expression of antioxidant enzymes (Sod1, Sod2) were noted, suggesting that oxidative stress is a key mechanism of toxicity.^{[4][5]}

Table 1: Effects of DBEP on Male Pubertal Development in Rats

Dose (mg/kg/day)	Serum Testosterone	Serum LH	Serum FSH	Leydig Cell Number	Testicular Cyp11a1 mRNA	Pituitary Lhb mRNA
0 (Control)	Baseline	Baseline	Baseline	Baseline	Baseline	Baseline
10	No significant change	No significant change	No significant change	No significant change	↓	↓
100	No significant change	No significant change	No significant change	No significant change	↓	↓
250	↓	No significant change	No significant change	No significant change	↓	↓
500	↓	↓	↓	↓	↓	↓

Source: Data compiled from studies on 35-day-old male Sprague-Dawley rats exposed for 21 days via gavage.[4][5]

Developmental Toxicity Following In Utero Exposure

In utero exposure to DBEP has been shown to disrupt the development of fetal Leydig cells. A study in pregnant Sprague-Dawley rats revealed significant reproductive toxicity at higher doses.[3]

Key Findings:

- **Maternal and Fetal Toxicity:** High mortality was observed in dams at 1000 mg/kg/day, and whole litter loss occurred in a majority of dams at 500 mg/kg/day.[3]
- **Reduced Testosterone:** At 500 mg/kg/day, DBEP significantly reduced serum testosterone levels and the anogenital distance in male fetuses, a key indicator of disrupted androgen action during development.[3]

- **Leydig Cell Abnormalities:** While fetal Leydig cell proliferation increased at 500 mg/kg/day, abnormal aggregation of these cells was observed at 250 and 500 mg/kg/day.[3]
- **Downregulation of Steroidogenic Genes:** DBEP downregulated the expression of numerous genes essential for testosterone synthesis and Leydig cell function, including Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, and Insl3.[3]

Table 2: Developmental Effects of In Utero DBEP Exposure in Rats

Dose (mg/kg/day)	Male Fetal Serum Testosterone	Anogenital Distance	Fetal Leydig Cell Aggregation	Expression of Star, Cyp11a1, Cyp17a1
0 (Control)	Baseline	Baseline	Normal	Baseline
10	No significant change	No significant change	Normal	↓
100	No significant change	No significant change	Normal	↓
250	No significant change	No significant change	Abnormal	↓
500	↓	↓	Abnormal	↓

Source: Data from pregnant Sprague-Dawley rats exposed from gestational day (GD) 14 to 21. [3]

Effects on Adrenocortical Function

DBEP also targets the adrenal cortex, interfering with the synthesis of crucial steroid hormones like corticosterone and aldosterone.[2]

Key Findings:

- **Reduced Adrenal Steroids:** In pubertal male rats, DBEP significantly reduced serum corticosterone levels at 250 and 500 mg/kg and lowered aldosterone at 500 mg/kg, without affecting adrenocorticotrophic hormone (ACTH) levels.[2]

- **Inhibition of Adrenal Steroidogenesis:** The expression of multiple genes involved in the adrenal steroidogenic pathway was significantly downregulated, including *Scarb1*, *Star*, *Cyp11a1*, *Cyp21*, *Cyp11b1*, and *Cyp11b2*.^[2]

Table 3: Effects of DBEP on Adrenocortical Function in Male Rats

Dose (mg/kg/day)	Serum Corticosterone	Serum Aldosterone	Adrenal Star Expression	Adrenal Cyp11a1 Expression
0 (Control)	Baseline	Baseline	Baseline	Baseline
10	No significant change	No significant change	No significant change	No significant change
100	No significant change	No significant change	↓	↓
250	↓	No significant change	↓	↓
500	↓	↓	↓	↓

Source: Data from 35-day-old male Sprague-Dawley rats exposed for 21 days.^[2]

In Vitro Evidence and Mechanisms of Action

In vitro studies using primary Leydig cells have helped to elucidate the direct cellular mechanisms underlying DBEP's toxicity.

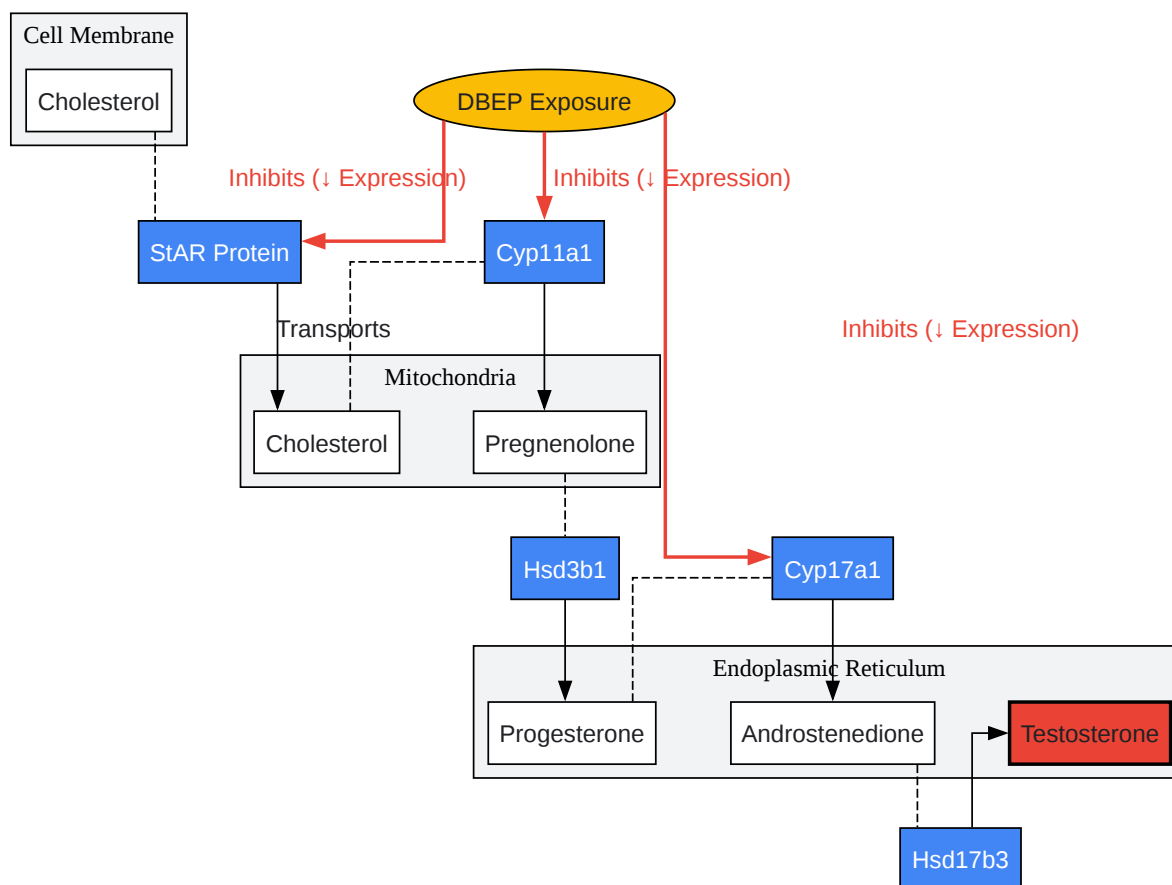
Key Findings:

- **Induction of ROS and Apoptosis:** Treatment of primary Leydig cells with DBEP (at 100 or 500 $\mu\text{mol/L}$) for 24 hours induced the generation of reactive oxygen species (ROS) and triggered apoptosis.^{[4][5]} This finding corroborates the in vivo data suggesting oxidative stress is a primary mechanism.

The collective evidence from in vivo and in vitro studies points to a multi-faceted mechanism of endocrine disruption.

Disruption of Steroidogenesis

DBEP consistently downregulates the expression of key genes and proteins essential for the synthesis of steroid hormones in both the testes and the adrenal glands. This includes the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria (the rate-limiting step in steroidogenesis), and various cytochrome P450 enzymes (Cyp11a1, Cyp17a1) that catalyze subsequent steps in the pathway.^{[2][3]}



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Figure 1: DBEP's disruption of the testicular steroidogenesis pathway.

Alteration of Cellular Signaling Pathways

DBEP exposure has been found to inhibit key cell survival and proliferation signaling pathways. In fetal Leydig cells, DBEP markedly reduced the phosphorylation of AKT1, AKT2, and ERK1/2. [3] Similarly, in pubertal Leydig cells, DBEP decreased the phosphorylation of AKT, mTOR, and ERK1/2.[4][5] These pathways are critical for Leydig cell development and function, and their inhibition likely contributes to the observed decrease in testosterone production and increase in apoptosis.

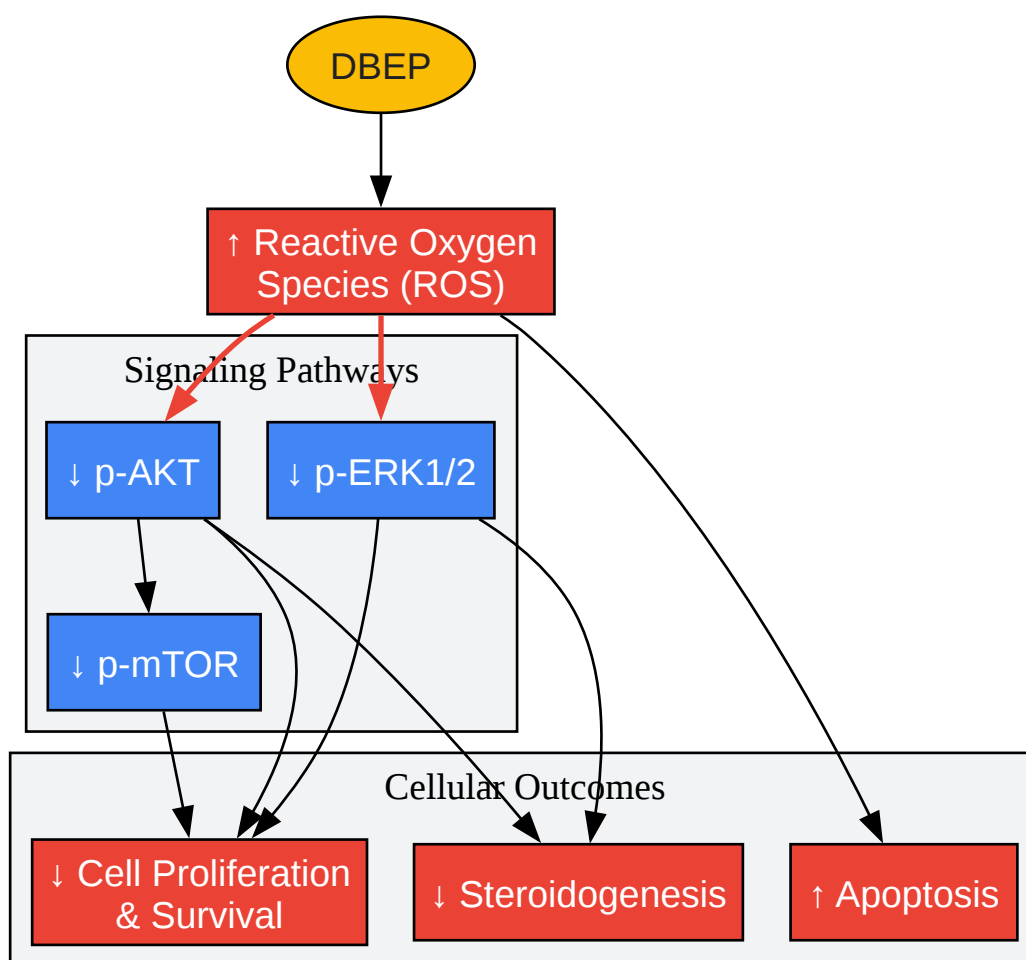
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Figure 2: Impact of DBEP on Leydig cell signaling and function.

Experimental Protocols

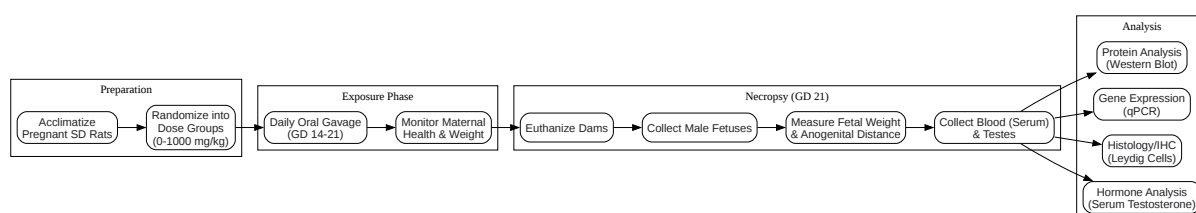
Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are summarized protocols from the key studies cited.

In Vivo Pubertal Male Rat Study

- Objective: To investigate the effects of DBEP on the onset of male puberty.[\[4\]](#)
- Animal Model: 35-day-old male Sprague-Dawley rats (n=6 per group).[\[4\]](#)
- Test Substance and Dosing: **Bis(2-butoxyethyl) phthalate** (CAS 117-83-9) was administered daily for 21 days via oral gavage. Doses were 0 (corn oil vehicle), 10, 100, 250, or 500 mg/kg body weight/day.[\[4\]](#)
- Endpoints and Analyses:
 - Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured using enzyme-linked immunosorbent assays (ELISA).[\[4\]](#)
 - Histology: Testes were collected, fixed, and processed for histological examination. Leydig cell and Sertoli cell numbers were determined using immunohistochemistry for CYP11A1 and SOX9, respectively.[\[4\]](#)
 - Gene Expression: Total RNA was extracted from testes and pituitary glands. Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of genes related to steroidogenesis (Insl3, Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3), Sertoli cell function (Dhh, Fshr, Sox9), and pituitary function (Lhb, Fshb, Gnhrh).[\[4\]](#)
 - Protein Expression: Western blotting was used to quantify protein levels of SOD1, SOD2, BCL2, BAX, and key signaling proteins (total and phosphorylated AKT, mTOR, ERK1/2).[\[4\]](#)
 - Oxidative Stress: Testicular malondialdehyde (MDA) content was measured as an indicator of lipid peroxidation.[\[4\]](#)

In Utero Exposure and Developmental Toxicity Study

- Objective: To determine the effect of DBEP on fetal Leydig cell development after in utero exposure.[3]
- Animal Model: Pregnant Sprague-Dawley dams.[3]
- Test Substance and Dosing: Dams were administered DBEP via oral gavage at doses of 0, 10, 100, 250, 500, and 1000 mg/kg body weight/day from gestational day (GD) 14 to 21.[3]
- Endpoints and Analyses:
 - Maternal and Fetal Metrics: Dam body weight, survival, and litter outcomes were recorded. On GD 21, male fetuses were weighed, and anogenital distance (AGD) was measured.[3]
 - Hormone Analysis: Fetal serum testosterone was measured by ELISA.[3]
 - Histology and Cell Counting: Fetal testes were analyzed for Leydig cell number and aggregation via immunohistochemistry.[3]
 - Gene and Protein Expression: Testicular expression of steroidogenesis-related genes and phosphorylation of AKT and ERK1/2 proteins were analyzed by qPCR and Western blotting, respectively.[3]



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Figure 3: Experimental workflow for the in utero DBEP exposure study.

Conclusion and Future Directions

The available scientific evidence strongly indicates that **Bis(2-butoxyethyl) phthalate** is an endocrine disruptor, with primary adverse effects on the male reproductive system and adrenal steroidogenesis. In vivo studies in rats demonstrate that DBEP can delay puberty, impair fetal Leydig cell development, and reduce the production of testosterone, corticosterone, and aldosterone. The underlying mechanisms involve the downregulation of key steroidogenic genes, induction of oxidative stress in steroidogenic cells, and disruption of critical cell signaling pathways such as AKT and ERK.

While the anti-androgenic and anti-steroidogenic properties of DBEP are well-documented, further research is needed in several areas:

- **Estrogenic and Thyroid Activity:** The potential for DBEP to interact with estrogen and thyroid hormone pathways has not been extensively studied. Comprehensive in vitro receptor binding and transactivation assays are needed to screen for these activities.
- **Mixture Effects:** Humans are exposed to a mixture of phthalates and other EDCs. Studies investigating the combined effects of DBEP with other environmental chemicals are necessary for a more accurate risk assessment.
- **Dose-Response at Low Exposure Levels:** The majority of studies have used relatively high doses. Research focusing on the effects of low, environmentally relevant doses is crucial for understanding human health risks.

This guide summarizes the current state of knowledge on DBEP's endocrine-disrupting potential, providing a valuable resource for the scientific community. Continued investigation into the full toxicological profile of this compound is essential for informing regulatory decisions and protecting public health.

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